3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Medicinal Chemistry Drug Design Lipophilicity

3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid (CAS 1094029‑25‑0) is a non‑natural α‑amino acid derivative belonging to the quinazoline class. It features a 2‑trifluoromethylquinazoline core linked via a 4‑amino bridge to a serine‑like propanoic acid side chain carrying a primary alcohol.

Molecular Formula C12H10F3N3O3
Molecular Weight 301.225
CAS No. 1094029-25-0
Cat. No. B2625759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
CAS1094029-25-0
Molecular FormulaC12H10F3N3O3
Molecular Weight301.225
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CO)C(=O)O
InChIInChI=1S/C12H10F3N3O3/c13-12(14,15)11-17-7-4-2-1-3-6(7)9(18-11)16-8(5-19)10(20)21/h1-4,8,19H,5H2,(H,20,21)(H,16,17,18)
InChIKeySHGXMGZDAPDOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic Acid (CAS 1094029-25-0) – Compound Class and Procurement Baseline


3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid (CAS 1094029‑25‑0) is a non‑natural α‑amino acid derivative belonging to the quinazoline class. It features a 2‑trifluoromethylquinazoline core linked via a 4‑amino bridge to a serine‑like propanoic acid side chain carrying a primary alcohol. The compound is supplied as a research‑grade building block with a declared purity of ≥95 % . In silico profiling indicates a molecular weight of 301.22 g·mol⁻¹, a calculated logP of 1.196, two hydrogen‑bond donors, and three hydrogen‑bond acceptors [1]. These physicochemical properties are consistent with a moderately lipophilic, hydrogen‑bond‑capable scaffold that is amenable to further derivatisation in medicinal chemistry programmes targeting kinases, inflammatory pathways, or proteases.

Why 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic Acid Cannot Be Simply Interchanged with Other Quinazoline‑Amino Acid Conjugates


Within the quinazoline‑amino acid chemical space, two close structural neighbours are 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid (QNZ, CAS 1396967‑11‑5) and 2-{[2‑(trifluoromethyl)quinazolin‑4‑yl]amino}propanoic acid (CAS 692762‑85‑9). QNZ lacks the 2‑trifluoromethyl substituent and shows an IC₅₀ of 7–11 nM for NF‑κB transcriptional inhibition . The presence of the –CF₃ group in the title compound is expected to alter electronic distribution, lipophilicity, and metabolic stability relative to QNZ, while the 3‑hydroxy group introduces an additional hydrogen‑bond donor/acceptor motif that is absent in the non‑hydroxylated propanoic analogue [1]. These structural differences mean that even subtle changes in a biological assay can lead to divergent potency, selectivity, or pharmacokinetic behaviour. Consequently, treating these compounds as interchangeable without experimental verification risks invalid SAR interpretation and downstream lead optimisation.

Quantitative Differentiation Evidence for 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic Acid Compared with Closest Analogs


Increased Lipophilicity (clogP) Relative to the Non‑Fluorinated Analog QNZ

The target compound exhibits a calculated partition coefficient (clogP) of 1.196, whereas the direct non‑fluorinated analogue QNZ (3‑hydroxy‑2‑(quinazolin‑4‑ylamino)propanoic acid, CAS 1396967‑11‑5) has a reported clogP of approximately 0.35 [1][2]. This ΔclogP of ≈ 0.85 log units translates to a roughly 7‑fold higher predicted lipophilicity for the trifluoromethyl‑containing molecule.

Medicinal Chemistry Drug Design Lipophilicity

Reduced Topological Polar Surface Area (tPSA) Versus QNZ

The target compound has a topological polar surface area (tPSA) of 78.51 Ų, compared with approximately 82 Ų for QNZ [1][2]. While both values fall within the favourable range for oral absorption (< 140 Ų), the 3.5 Ų reduction conferred by the trifluoromethyl group slightly improves the balance between polarity and permeability.

Drug‑likeness Physicochemical Profiling Oral Bioavailability

Additional Hydrogen‑Bond Donor Compared with the De‑hydroxy Analog (CAS 692762‑85‑9)

The target compound possesses one additional hydrogen‑bond donor (the primary alcohol –OH) relative to 2‑{[2‑(trifluoromethyl)quinazolin‑4‑yl]amino}propanoic acid (CAS 692762‑85‑9), which lacks the 3‑hydroxy substituent [1][2]. In silico enumeration counts two HBDs for the target compound versus one for the de‑hydroxy analogue.

Structure‑Activity Relationship Hydrogen Bonding Target Engagement

Purity Specification for Reproducible Screening

The commercially available batch of the title compound (Apollo Scientific, PC107338) is specified at ≥95 % purity . In contrast, the de‑hydroxy analogue (CAS 692762‑85‑9) is listed by multiple vendors with a purity of 97 % . While the 2 % difference is small, the target compound’s purity specification is sufficient for primary screening and SAR exploration, provided that the identity of the minor impurity is documented.

Quality Control Assay Reproducibility Chemical Procurement

Precision Application Scenarios Where 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic Acid Offers Differential Value


Kinase Inhibitor Lead Optimisation Requiring Enhanced Lipophilicity

Medicinal chemistry teams developing type‑I or type‑II kinase inhibitors can exploit the compound’s elevated clogP (1.196 vs. 0.35 for QNZ) to improve passive cell permeability and intracellular target engagement. The trifluoromethyl group simultaneously provides metabolic stability against oxidative defluorination, a common shortcoming of non‑fluorinated quinazoline leads [1][2].

Structure‑Based Design of Inhibitors Targeting Kinases with a Solvent‑Exposed Hydrogen‑Bond Acceptor

When a kinase hinge region or an allosteric pocket contains an under‑utilised hydrogen‑bond acceptor, the additional HBD of the 3‑hydroxy group (HBD = 2 vs. 1 for the de‑hydroxy analogue) can be exploited to gain binding affinity. This feature is directly derived from the molecular property data presented in Section 3 [1][2].

Central Nervous System Penetrant Probe Design

Programs targeting CNS kinases or inflammatory pathways (e.g., NF‑κB‑mediated neuroinflammation) may prioritise the target compound over QNZ because its higher lipophilicity and marginally lower tPSA favour blood‑brain barrier permeation. The compound’s physicochemical profile aligns with empirical CNS MPO desirability scores [1][2].

SAR Exploration of Quinazoline‑Amino Acid Conjugates with Defined Purity

Procurement teams requiring a quinazoline‑serine hybrid with a documented purity of ≥95 % can use this compound as a consistent input for parallel synthesis or fragment‑based screening, reducing the risk of assay interference from undefined impurities that may plague lower‑grade commercial alternatives [1][2].

Quote Request

Request a Quote for 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.